molecular formula C14H14ClN B8533274 2-(4-Chloro-phenyl)-2-phenyl-ethylamine

2-(4-Chloro-phenyl)-2-phenyl-ethylamine

Cat. No.: B8533274
M. Wt: 231.72 g/mol
InChI Key: PNKKPFLBOWGVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-2-phenyl-ethylamine is a substituted ethylamine derivative featuring two aromatic rings: one phenyl group and one 4-chlorophenyl group attached to the ethylamine backbone.

The compound’s molecular formula is inferred as C₁₄H₁₄ClN, with a molecular weight of 231.73 g/mol (calculated). Its synthesis likely involves alkylation or condensation reactions, similar to methods used for related chlorinated ethylamines .

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-phenylethanamine

InChI

InChI=1S/C14H14ClN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2

InChI Key

PNKKPFLBOWGVSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The table below compares key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
2-(4-Chloro-phenyl)-2-phenyl-ethylamine* C₁₄H₁₄ClN 231.73 (calculated) N/A Two phenyl groups (one 4-Cl)
4-Chlorophenethylamine C₈H₁₀ClN 155.62 156-41-2 Single 4-Cl phenyl + ethylamine
2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine C₁₄H₁₄FNO₂S 279.33 927990-05-4 4-Fluoro-sulfonyl group
(R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine HCl C₈H₈ClF₃N·HCl 258.62 1213074-03-3 Trifluoromethyl group on ethyl chain
2-(4-tert-butylphenyl)-2-(4-chlorophenyl)ethylamine C₁₈H₂₂ClN 287.83 445403-95-2 tert-Butyl and 4-Cl phenyl groups

*Inferred data due to lack of direct evidence.

Key Observations:
  • Substituent Effects: Chlorine vs. Sulfonyl and Trifluoro Groups: These substituents introduce polar or electron-deficient regions, altering reactivity. For example, the sulfonyl group in 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine increases acidity (pKa ~6.11) , while trifluoro derivatives may improve metabolic stability in pharmaceuticals . Steric Effects: The tert-butyl group in 2-(4-tert-butylphenyl)-2-(4-chlorophenyl)ethylamine adds steric hindrance, likely reducing enzymatic degradation .

Pharmacological and Industrial Relevance

  • 4-Chlorophenethylamine: A precursor in synthesizing antipsychotics or antidepressants due to its monoamine-like structure .
  • Sulfonyl and Piperazine Derivatives : Used in kinase inhibitors or antimicrobial agents, leveraging their electron-deficient aromatic systems .
  • Trifluoro Analogs : Often employed in fluorinated drug candidates (e.g., SSRIs) to enhance blood-brain barrier penetration .

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